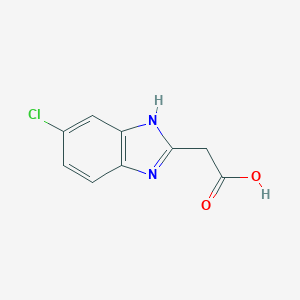

(5-Chloro-1H-benzimidazol-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

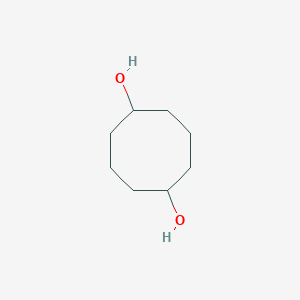

“(5-Chloro-1H-benzimidazol-2-yl)acetic acid” is a chemical compound with the CAS Number: 53350-32-6. It has a molecular weight of 210.62 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 210.62 .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Applications

The compound 5-Chloro-1H-benzimidazol-2-yl acetic acid, a derivative of benzimidazole, has been utilized in the synthesis of various compounds with potential anticancer properties. A notable study involved synthesizing oxadiazole derivatives from the Schiff base of corresponding hydrazide using Chloramin-T or phosphorous oxychloride and aromatic acid. These compounds were subjected to in vitro anticancer evaluation by NCI 60 Cell screen at a single high dose on various panel/cell lines, revealing specific compounds with moderate to high activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Benzimidazole derivatives, including (5-Chloro-1H-benzimidazol-2-yl)acetic acid, have also been explored for their antimicrobial and anti-inflammatory properties. Various synthetic pathways involving this compound have led to the creation of derivatives that exhibit significant activity against bacteria such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). Additionally, certain derivatives have been synthesized and shown to possess immunotropic activity and were screened for their effects on mammalian type I DNA topoisomerase activity, revealing the potential for anti-tumor applications (Ganji & Agrawal, 2020).

Antitumour Activity

Further research has demonstrated the antitumour potential of benzimidazole derivatives. These compounds have been synthesized and evaluated against Dalton’s ascitic lymphoma in mice, showing promising results compared to standard treatments. This highlights the potential of this compound derivatives in developing effective antitumour agents (Mathew et al., 2013).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Benzimidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral effects .

Propiedades

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHUPGJLPIWIGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344486 |

Source

|

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53350-32-6 |

Source

|

| Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)